Leonoside B
CAS No.: 135010-56-9
Cat. No.: VC0532768
Molecular Formula: C36H48O19
Molecular Weight: 784.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135010-56-9 |
---|---|
Molecular Formula | C36H48O19 |
Molecular Weight | 784.8 g/mol |
IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
Standard InChI Key | ZIPURHYPGUGDEP-DQTDZZOCSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Leonoside B belongs to the oligosaccharide class, characterized by glycosidic bonds linking three to ten monosaccharide units. Its IUPAC name—[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate—reflects its intricate architecture . Key features include:
-
Sugar components: A β-D-glucopyranosyl core linked to α-L-arabinopyranosyl and 6-deoxy-α-L-mannopyranosyl residues .
-
Phenolic substituents: Feruloyl (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) and 3-hydroxy-4-methoxyphenethyl groups .
The compound’s amphiphilic nature, arising from hydrophilic sugar units and hydrophobic phenolic groups, influences its solubility and membrane permeability .
Natural Occurrence and Biosynthetic Context
Leonoside B occurs in Leonurus cardiaca (European motherwort), L. japonicus (East Asian motherwort), and Leonotis leonurus (lion’s tail) . Phytochemical analyses of these species reveal:
Biosynthetically, Leonoside B likely arises from glycosylation of phenolic aglycones, a pathway shared with related compounds like verbascoside . The methoxy groups at C3 and C4 positions on its aromatic rings suggest methylation steps mediated by O-methyltransferases .
Analytical Detection and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 330 nm remains the primary method for Leonoside B analysis . A validated protocol achieves:
High-performance thin-layer chromatography (HPTLC) on silica gel 60 F254 plates with ethyl acetate:methanol:water (10:2:1 v/v) provides complementary separation, with Rf = 0.38 under UV 366 nm .
The ortho-dihydroxy (catechol) group in its feruloyl moiety enables free radical scavenging via hydrogen atom transfer. Quantum mechanical calculations predict a bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the phenolic O–H bond, comparable to reference antioxidant Trolox (76.9 kcal/mol) .
Anti-inflammatory Effects
Molecular docking simulations indicate Leonoside B binds cyclooxygenase-2 (COX-2) with a ΔG of −9.2 kcal/mol, potentially inhibiting prostaglandin E2 synthesis . This interaction involves:
-
Hydrogen bonding between the arabinose unit and COX-2 Arg120
Metabolic Stability
In vitro hepatic microsome assays show a half-life (t₁/₂) of 42 minutes for Leonoside B, with primary metabolites including deglycosylated and demethylated derivatives .
Comparative Analysis with Leonoside A
Challenges and Future Directions
Despite its promise, Leonoside B research faces hurdles:
-
Synthetic accessibility: The seven stereocenters and labile glycosidic bonds complicate chemical synthesis .
-
Pharmacokinetic optimization: Low oral bioavailability (predicted 8.7%) necessitates prodrug strategies .
-
Target identification: CRISPR-Cas9 screening could map cellular pathways modulated by Leonoside B.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume